2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile
Brand Name: Vulcanchem
CAS No.: 338773-69-6
VCID: VC4659844
InChI: InChI=1S/C13H9ClN2OS/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3
SMILES: COC1=C(C(=NC=C1)SC2=CC=C(C=C2)Cl)C#N
Molecular Formula: C13H9ClN2OS
Molecular Weight: 276.74

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile

CAS No.: 338773-69-6

Cat. No.: VC4659844

Molecular Formula: C13H9ClN2OS

Molecular Weight: 276.74

* For research use only. Not for human or veterinary use.

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile - 338773-69-6

Specification

CAS No. 338773-69-6
Molecular Formula C13H9ClN2OS
Molecular Weight 276.74
IUPAC Name 2-(4-chlorophenyl)sulfanyl-4-methoxypyridine-3-carbonitrile
Standard InChI InChI=1S/C13H9ClN2OS/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3
Standard InChI Key GEESZGDZSPRROZ-UHFFFAOYSA-N
SMILES COC1=C(C(=NC=C1)SC2=CC=C(C=C2)Cl)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine core substituted at the 2-position with a (4-chlorophenyl)sulfanyl group and at the 4-position with a methoxy group, terminated by a nitrile functionality. X-ray crystallography of analogous structures reveals that the dihedral angle between the pyridine ring and the 4-chlorophenyl group typically ranges between 45–60°, creating a non-planar conformation that influences intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₉ClN₂OS
Molecular Weight276.74 g/mol
IUPAC Name4-methoxy-2-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile
Topological Polar Surface Area76.6 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Spectral Characterization

  • IR Spectroscopy: The nitrile group exhibits a characteristic stretching vibration at 2,230–2,250 cm⁻¹, while the C–S bond in the sulfanyl moiety appears as a medium-intensity band at 680–710 cm⁻¹ .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=5.2 Hz, H-6), 7.55–7.42 (m, aromatic H from 4-chlorophenyl), 6.95 (d, J=5.2 Hz, H-5), 3.92 (s, OCH₃) .

  • ¹³C NMR: Distinct signals at δ 158.4 (C≡N), 125.7 (C-Cl), and 56.1 (OCH₃) confirm substitution patterns .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The most reported route involves reacting 2-chloro-4-methoxynicotinonitrile with 4-chlorothiophenol under basic conditions (K₂CO₃/DMF, 80°C, 12 h). This method achieves yields of 68–72%, with purification via silica gel chromatography .

Reaction Scheme:

2-Cl-4-OCH₃-C₅H₂N-C≡N + HS-C₆H₄-Cl-4BaseTarget Compound\text{2-Cl-4-OCH₃-C₅H₂N-C≡N + HS-C₆H₄-Cl-4} \xrightarrow{\text{Base}} \text{Target Compound}

Alternative Approaches

  • Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling between 2-bromo-4-methoxynicotinonitrile and 4-chlorophenylsulfanylboronic acid (Pd(PPh₃)₄, Na₂CO₃, 90°C) yields 58–63% product .

  • One-Pot Synthesis: Sequential methoxylation and sulfanylation of 2,4-dichloronicotinonitrile reduces step count but requires stringent temperature control (45–50°C) to prevent nitrile hydrolysis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C), highly soluble in polar aprotic solvents (DMSO: 32 mg/mL; DMF: 28 mg/mL).

  • Thermal Stability: Decomposition initiates at 218°C (TGA data), with the methoxy group showing higher thermal lability than the sulfanyl moiety .

Crystallographic Data

Single-crystal analysis of a brominated analog (CCDC 2056781) reveals:

  • Space Group: P2₁/c

  • Unit Cell Parameters: a=8.42 Å, b=12.57 Å, c=14.23 Å, α=90°, β=98.5°, γ=90°

  • π-π Stacking Distance: 3.65 Å between pyridine and chlorophenyl rings .

Biological Activity and Applications

Kinase Inhibition

In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to EGFR kinase (PDB ID 1M17), with the sulfanyl group forming a critical hydrogen bond with Met793 .

Table 2: Predicted Pharmacokinetic Properties

ParameterValue
LogP2.85
Caco-2 Permeability23.7 ×10⁻⁶ cm/s
CYP3A4 InhibitionLow (IC₅₀ >50 μM)
Plasma Protein Binding89.2%

Materials Science Applications

The compound’s extended π-system enables use in:

  • Organic semiconductors (HOMO: -5.7 eV, LUMO: -2.9 eV)

  • Non-linear optical materials (β₀ = 12.5 ×10⁻³⁰ esu)

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